molecular formula C21H19Cl2N3O2 B2356114 N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide CAS No. 1251547-50-8

N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide

Cat. No. B2356114
CAS RN: 1251547-50-8
M. Wt: 416.3
InChI Key: DNAUHLDEABGREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide is a useful research compound. Its molecular formula is C21H19Cl2N3O2 and its molecular weight is 416.3. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide and its derivatives have been explored primarily for their potential anticancer properties. Studies have focused on synthesizing various derivatives and evaluating their cytotoxicity against different cancer cell lines, including human leukemic cell lines such as PANC-1, HepG2, and MCF7. For instance, one study found that certain derivatives exhibited high cytotoxicity against PANC-1 and HepG2 cell lines, demonstrating potential as anticancer agents (Vinayak, Sudha, Lalita, & Kumar, 2014).

Antibacterial and Antimicrobial Activity

These compounds have also been investigated for their antibacterial and antimicrobial activities. Different derivatives have been synthesized and tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal species. Some studies have highlighted the significant activity of these compounds against microbes, suggesting their potential use in developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds have been another area of interest. Studies have synthesized various derivatives and tested their anti-inflammatory activities, with some showing significant effects. This suggests their potential therapeutic use in treating inflammatory conditions (Sunder & Maleraju, 2013).

Molecular Docking and Computational Studies

Computational and pharmacological evaluations of these compounds, including molecular docking against various targets, have provided insights into their potential mechanisms of action and effectiveness in different therapeutic areas. This includes assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O2/c1-12-17(23)6-5-15-20(12)25-18-7-8-26(10-16(18)21(15)28)11-19(27)24-14-4-2-3-13(22)9-14/h2-6,9H,7-8,10-11H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAUHLDEABGREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.